

3-Chloro-5-nitropyridine chemical properties

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Compound of Interest

Compound Name: 3-Chloro-5-nitropyridine

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An In-Depth Technical Guide to **3-Chloro-5-nitropyridine**: Properties, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its strategic arrangement of a chloro substituent, a nitro group, and the pyridine nitrogen atom imparts a unique electronic profile, rendering it an exceptionally versatile intermediate. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a particular focus on its utility in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The strategic importance of nitropyridine derivatives in drug discovery is well-established, as the pyridine ring is a privileged structural motif found in numerous bioactive compounds.[3][4][5] This document will delve into the core physicochemical characteristics, explore the causality behind its reactivity in key transformations, and provide validated experimental protocols for its use.

Physicochemical and Spectroscopic Profile

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate storage, handling, and reaction conditions.

Core Properties

The key physicochemical data for **3-Chloro-5-nitropyridine** are summarized below.

Property	Value	Source(s)
CAS Number	22353-33-9	[1][6][7][8]
Molecular Formula	C ₅ H ₃ ClN ₂ O ₂	[1][6][8]
Molecular Weight	158.54 g/mol	[1][6][8]
Appearance	Pale yellow solid	[1]
Melting Point	80-86 °C	[1][7]
Boiling Point	~228-315 °C at 760 mmHg	[1][7]
Density	~1.51 g/cm ³	[1]
Solubility	Soluble in organic solvents like ethanol and acetone	[1]

Chemical Structure

Caption: Chemical structure of **3-Chloro-5-nitropyridine**.

Theoretical Spectroscopic Data

While experimental spectra should always be used for confirmation, the theoretical ¹H NMR spectrum of **3-Chloro-5-nitropyridine** is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C2, C4, and C6 positions. Due to the strong electron-withdrawing effects of the nitro group and the ring nitrogen, these protons will be significantly deshielded, appearing at high chemical shifts (typically >8.0 ppm). The proton at C6, being ortho to the nitrogen, is expected to be the most deshielded, followed by the C2 and C4 protons.

Reactivity and Synthetic Transformations

The synthetic value of **3-Chloro-5-nitropyridine** stems from the targeted reactivity of its functional groups. The electronic nature of the substituted pyridine ring is the primary

determinant of its chemical behavior. The ring is electron-deficient due to the electronegativity of the nitrogen atom and the powerful electron-withdrawing nitro group.[3] This deactivation makes the ring highly susceptible to nucleophilic attack, while making electrophilic substitution challenging.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr).[9][10] The chlorine atom at the C3 position is activated towards displacement by nucleophiles.

Causality: The high reactivity in SNAr reactions is a direct consequence of the electronic structure.[9][11][12] The electron-withdrawing nitro group at C5, along with the pyridine nitrogen, effectively stabilizes the negative charge of the intermediate Meisenheimer complex formed during the nucleophilic attack. This stabilization lowers the activation energy of the reaction, facilitating the displacement of the chloride leaving group.[9]

Caption: General workflow for SNAr on **3-Chloro-5-nitropyridine**.

Protocol 1: General Procedure for Amination via SNAr

This protocol describes a representative SNAr reaction using a generic primary amine. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- **Reagent Preparation:** In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve **3-Chloro-5-nitropyridine** (1.0 eq.) in a suitable aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile).
- **Addition of Amine:** Add the desired primary or secondary amine (1.1-1.5 eq.) to the solution.
- **Addition of Base:** Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K_2CO_3) (2.0 eq.), to act as a scavenger for the HCl generated during the reaction.
- **Reaction Conditions:** Stir the reaction mixture at an elevated temperature (typically 60-100 °C). The optimal temperature should be determined empirically for each specific nucleophile.

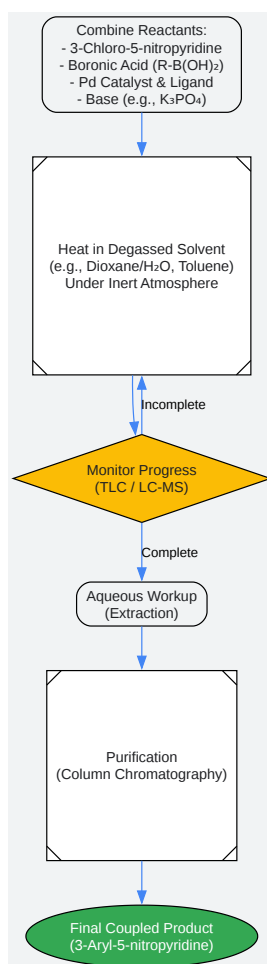
- **Monitoring:** Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine to remove the solvent and inorganic salts.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond can also be functionalized via transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.^{[13][14][15]}

Causality: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in cross-coupling reactions due to the high bond dissociation energy of the C-Cl bond.^[13]

Overcoming this requires highly active catalytic systems. The choice of a palladium precursor combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical. These ligands facilitate the oxidative addition of the aryl chloride to the Pd(0) center, which is the rate-limiting step of the catalytic cycle.^{[13][15]}



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Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol is based on established methods for challenging aryl chlorides and serves as a robust starting point for optimization.^{[13][15][16]}

- **Vessel Preparation:** To an oven-dried reaction vial equipped with a magnetic stir bar, add **3-Chloro-5-nitropyridine** (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.), a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%).
- **Inert Atmosphere:** Seal the vial with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

- **Solvent Addition:** Add a degassed solvent system, such as 1,4-dioxane with 10-20% water or anhydrous toluene, via syringe.
- **Reaction Conditions:** Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
- **Monitoring:** Allow the reaction to cool periodically to safely take aliquots for analysis by TLC or LC-MS to monitor consumption of the starting material.
- **Workup:** After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic solids.
- **Extraction:** Transfer the filtrate to a separatory funnel and wash with water and then brine.
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue using flash column chromatography to isolate the desired product.

Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to a primary amine, providing a key site for further molecular elaboration.^[17]^[18]

Causality: The reduction of an aromatic nitro group is a classic and reliable transformation.^[18]

Reagents like tin(II) chloride in acidic media, iron powder in acetic acid, or catalytic hydrogenation (H₂ over Pd/C) are highly effective.^[19]^[20] The choice of reagent depends on the tolerance of other functional groups in the molecule. For instance, catalytic hydrogenation is a clean method but may also reduce other susceptible groups.

Protocol 3: Nitro Group Reduction using Tin(II) Chloride

- **Setup:** In a round-bottom flask, suspend **3-Chloro-5-nitropyridine** (1.0 eq.) in ethanol.
- **Reagent Addition:** Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) to the suspension.
- **Reaction Conditions:** Heat the mixture to reflux (approx. 78 °C) and stir vigorously. The reaction is often complete within 1-3 hours.

- **Monitoring:** Follow the reaction progress by TLC, looking for the consumption of the starting material.
- **Workup:** Cool the reaction mixture and carefully quench by pouring it over crushed ice.
- **Basification:** Basify the mixture to a pH > 8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO_3) solution or concentrated NaOH. This will precipitate tin salts.
- **Extraction:** Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- **Purification:** Combine the organic extracts, dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo to yield the crude 5-amino-3-chloropyridine, which can be further purified if necessary.

Applications in Medicinal Chemistry

3-Chloro-5-nitropyridine is a valuable precursor for the synthesis of a wide range of biologically active molecules.^{[17][21]} The ability to selectively functionalize the C3 position and subsequently modify the resulting amine at C5 allows for the rapid generation of compound libraries for screening and lead optimization.^[22] Derivatives of substituted nitropyridines are integral to compounds with demonstrated antibacterial, kinase inhibitory, and herbicidal activities.^[21]

Safety and Handling

As with any reactive chemical intermediate, proper handling of **3-Chloro-5-nitropyridine** is essential. It is classified as harmful and an irritant.^{[23][24][25]}

Hazard Class	Statement
Acute Toxicity, Oral	H302: Harmful if swallowed. ^{[23][25]}
Skin Irritation	H315: Causes skin irritation. ^{[23][25]}
Eye Irritation	H319: Causes serious eye irritation. ^[23]
Specific target organ toxicity	H335: May cause respiratory irritation. ^{[23][25]}

Handling Precautions:

- Use only in a well-ventilated area, preferably a chemical fume hood.[23][26]
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[24][26]
- Avoid breathing dust, fumes, or vapors.[24][25]
- Wash hands thoroughly after handling.[23][24]
- Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[25][26]

Conclusion

3-Chloro-5-nitropyridine is a cornerstone intermediate for synthetic and medicinal chemists. Its value lies not just in its structure, but in its predictable and versatile reactivity. A deep understanding of the electronic factors governing its susceptibility to S_NAr, its amenability to modern cross-coupling techniques, and the synthetic potential unlocked by the reduction of its nitro group allows researchers to strategically design and execute complex synthetic routes. By leveraging the protocols and principles outlined in this guide, scientists can effectively harness the power of this building block to accelerate the discovery and development of novel chemical entities.

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